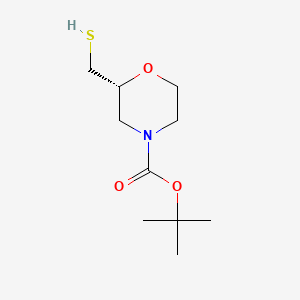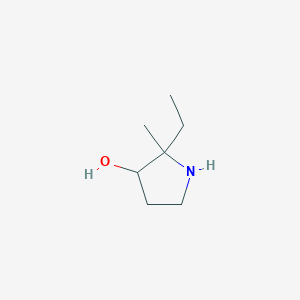
tert-Butyl (R)-2-(mercaptomethyl)morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2R)-2-(sulfanylmethyl)morpholine-4-carboxylate is an organic compound that features a morpholine ring substituted with a sulfanylmethyl group at the 2-position and a tert-butyl ester at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-(sulfanylmethyl)morpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfur dichloride.
Introduction of the Sulfanylmethyl Group: The sulfanylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Esterification: The final step involves the esterification of the morpholine-4-carboxylic acid with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of tert-butyl (2R)-2-(sulfanylmethyl)morpholine-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of similar compounds, providing better control over reaction conditions and reducing the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The sulfanylmethyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The sulfanylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
Tert-butyl (2R)-2-(sulfanylmethyl)morpholine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl (2R)-2-(sulfanylmethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The sulfanylmethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The morpholine ring can interact with various receptors or enzymes, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl morpholine-4-carboxylate: Lacks the sulfanylmethyl group.
2-(Sulfanylmethyl)morpholine-4-carboxylate: Lacks the tert-butyl ester group.
Morpholine-4-carboxylate derivatives: Various substitutions at different positions.
Uniqueness
Tert-butyl (2R)-2-(sulfanylmethyl)morpholine-4-carboxylate is unique due to the presence of both the sulfanylmethyl group and the tert-butyl ester group, which confer distinct chemical properties and potential biological activities.
Propriétés
Formule moléculaire |
C10H19NO3S |
|---|---|
Poids moléculaire |
233.33 g/mol |
Nom IUPAC |
tert-butyl (2R)-2-(sulfanylmethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C10H19NO3S/c1-10(2,3)14-9(12)11-4-5-13-8(6-11)7-15/h8,15H,4-7H2,1-3H3/t8-/m1/s1 |
Clé InChI |
UVNPTRFGFZTHFV-MRVPVSSYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCO[C@H](C1)CS |
SMILES canonique |
CC(C)(C)OC(=O)N1CCOC(C1)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine](/img/structure/B13498064.png)

![N-[(5-bromofuran-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B13498078.png)
![2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide](/img/structure/B13498084.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(dimethylphosphoryl)phenyl]propanoic acid](/img/structure/B13498093.png)




![3-Azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498156.png)
![(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13498158.png)

